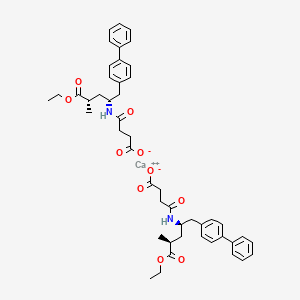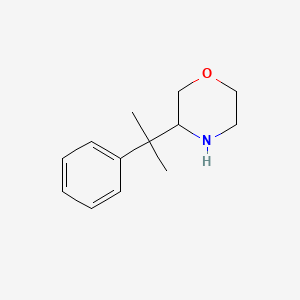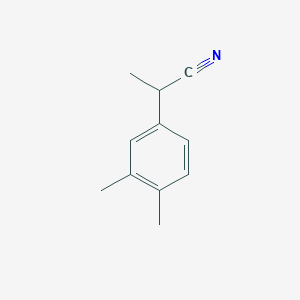
2-(3,4-Dimethylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethylphenyl)propanenitrile is an organic compound characterized by a nitrile group attached to a propanenitrile chain, which is further substituted with a 3,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3,4-Dimethylphenyl)propanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethylphenyl)propanenitrile undergoes various chemical reactions, including:
Reduction: Reduction of nitriles to primary amines using lithium aluminum hydride.
Hydrolysis: Hydrolysis of nitriles to carboxylic acids under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Lithium Aluminum Hydride: Used for the reduction of nitriles to primary amines.
Acidic or Basic Hydrolysis: Conditions for converting nitriles to carboxylic acids.
Sodium or Potassium Cyanide: Used in the synthesis of nitriles from halogenoalkanes.
Major Products Formed
Primary Amines: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis reactions.
Substituted Nitriles: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethylphenyl)propanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitrile group undergoes nucleophilic attack by hydride ions, leading to the formation of primary amines . The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
2-(3,4-Dimethylphenyl)propanenitrile can be compared with other nitrile compounds such as:
Benzonitrile: Similar in structure but lacks the dimethyl substitution on the phenyl ring.
Propanenitrile: A simpler nitrile compound without the phenyl group.
2-Phenylpropanenitrile: Similar structure but without the dimethyl groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10H,1-3H3 |
Clave InChI |
YLCFCVZONWUKMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)
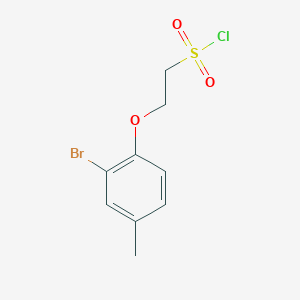

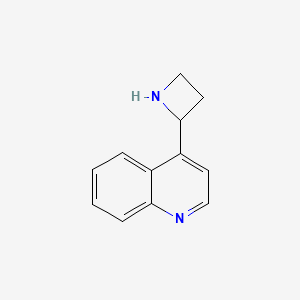
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)isoxazol-3-amine](/img/structure/B13525313.png)
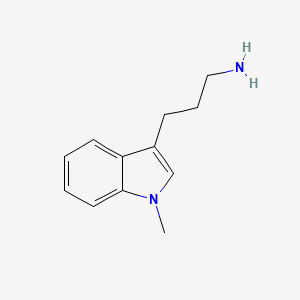
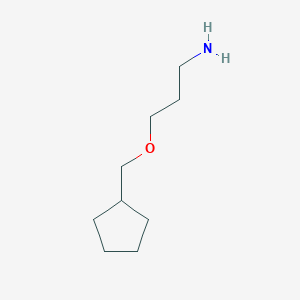

![(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B13525347.png)
